molecular formula C10H7F2NO2S2 B7519254 N-(2,6-difluorophenyl)thiophene-2-sulfonamide

N-(2,6-difluorophenyl)thiophene-2-sulfonamide

Cat. No. B7519254
M. Wt: 275.3 g/mol
InChI Key: ITUPEWLJLKZWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)thiophene-2-sulfonamide is a chemical compound that has shown promising results in scientific research. It is commonly referred to as DFTS and belongs to the class of sulfonamides. DFTS has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of DFTS is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory process. DFTS has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
DFTS has been found to have significant anti-inflammatory and anti-cancer effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. DFTS has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

DFTS has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under normal lab conditions. However, DFTS has certain limitations. It is not very water-soluble and may require the use of organic solvents for administration. It also has a short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of DFTS. One potential direction is the development of novel formulations that increase its solubility and bioavailability. Another potential direction is the study of its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. The study of its mechanism of action and the identification of its molecular targets is also an important area of future research.

Synthesis Methods

The synthesis of DFTS involves the reaction of 2,6-difluorobenzene with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DFTS as a white solid with a high degree of purity.

Scientific Research Applications

DFTS has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have significant anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease. DFTS has also been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

N-(2,6-difluorophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2S2/c11-7-3-1-4-8(12)10(7)13-17(14,15)9-5-2-6-16-9/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUPEWLJLKZWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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